![molecular formula C20H19N5 B10838203 9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine](/img/structure/B10838203.png)
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine: is a synthetic organic compound belonging to the purine family. It is characterized by its unique structure, which includes a purine ring substituted with phenyl and phenylpropyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a phenylpropyl halide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the phenyl or phenylpropyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield this compound derivatives, while oxidation might produce corresponding purine oxide derivatives.
科学的研究の応用
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.
類似化合物との比較
Similar Compounds
N-propyl-9H-purin-6-amine: A similar compound with a propyl group instead of a phenylpropyl group.
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one: Another purine derivative with different substituents.
Uniqueness
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylpropyl groups contribute to its unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H19N5 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine |
InChI |
InChI=1S/C20H19N5/c1-2-17(15-9-5-3-6-10-15)24-19-18-20(22-13-21-19)25(14-23-18)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3,(H,21,22,24)/t17-/m0/s1 |
InChIキー |
KOEVJHYBDHDPOK-KRWDZBQOSA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |
正規SMILES |
CCC(C1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


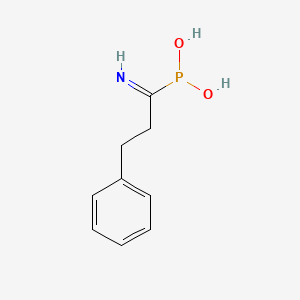
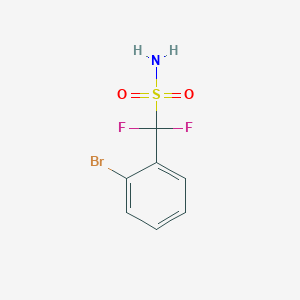
![(2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838139.png)
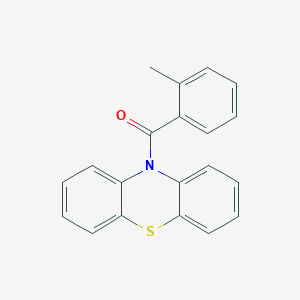

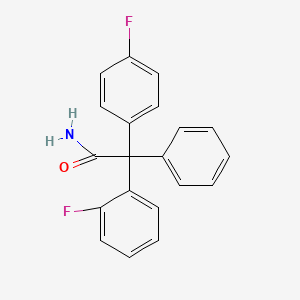
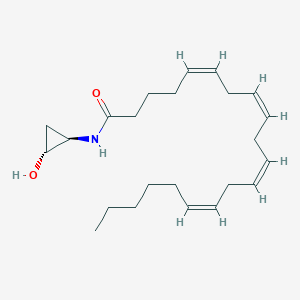
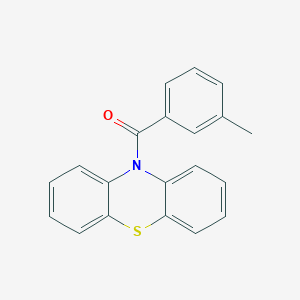
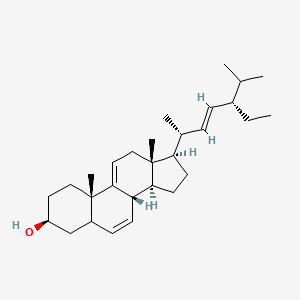
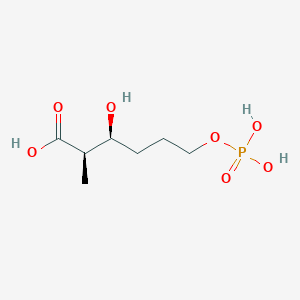
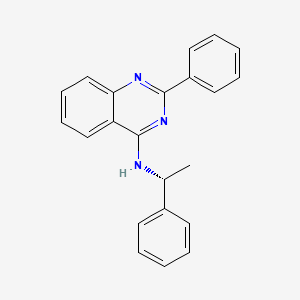
![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)
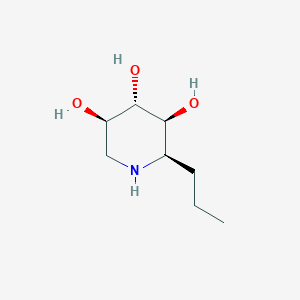
![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)
